[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13480139
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O4 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-[methyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid |
| Standard InChI | InChI=1S/C17H24N2O4/c1-19(11-16(20)21)15-10-6-5-9-14(15)18-17(22)23-12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,18,22)(H,20,21) |
| Standard InChI Key | QUSLUAJKBIGKCI-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name is 2-[methyl-(2-phenylmethoxycarbonylaminocyclohexyl)amino]acetic acid, reflecting its three key functional groups:
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Benzyloxycarbonyl (Cbz) group: A common amine-protecting group in peptide synthesis .
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Cyclohexyl ring: Provides conformational rigidity, influencing pharmacokinetic properties .
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Acetic acid moiety: Enhances solubility and enables further functionalization via esterification or amidation .
Table 1: Key Molecular Properties
Synthesis and Modifications
Synthetic Routes
The compound is synthesized through sequential protection and functionalization steps:
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Cyclohexylamine modification: Introduction of the methylamino group via alkylation or reductive amination .
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Cbz protection: Reaction with benzyl chloroformate to protect the amine .
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Acetic acid incorporation: Attachment via nucleophilic substitution or coupling reactions .
A related compound, 2-(1-((((benzyloxy)carbonyl)amino)methyl)cyclohexyl)acetic acid (CAS: 1083246-73-4), is synthesized via ring-closing metathesis (RCM) followed by aza-Michael addition, highlighting the versatility of cyclohexane scaffolds in organic synthesis .
Key Reactions
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Deprotection: The Cbz group is removed via catalytic hydrogenation or acidic hydrolysis, enabling downstream modifications .
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Esterification: The carboxylic acid is converted to methyl or benzyl esters for improved bioavailability .
Applications in Medicinal Chemistry
Peptide Synthesis
The Cbz group’s stability under basic conditions makes the compound valuable in solid-phase peptide synthesis (SPPS). For example, Cbz-Gly-Gly-OMe (PubChem CID: 297850) demonstrates its utility as a dipeptide building block .
Drug Discovery
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β-Lactamase Inhibitors: Structural analogs are explored for antibiotic adjuvants due to their ability to enhance β-lactam efficacy .
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Anticonvulsants: Modifications at the 3-oxy site (e.g., methyl or methoxy groups) correlate with activity in seizure models, as seen in lacosamide derivatives .
Table 2: Biological Activity of Related Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| Lacosamide (C₁₃H₁₈N₂O₃) | Anticonvulsant | Sodium channel modulation |
| 2-(1-((Cbz-amino)methyl)cyclohexyl)acetic acid | Proteasome inhibition (in vitro) | Peptidomimetic binding |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group .
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Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments .
Spectroscopic Data
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NMR: Key signals include δ 1.2–1.8 (cyclohexyl protons), δ 3.2 (N-methyl), and δ 7.3–7.5 (aromatic Cbz protons) .
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MS: Molecular ion peak at m/z 320.4 (M⁺) with fragmentation patterns indicative of Cbz and cyclohexyl cleavage .
Related Compounds and Derivatives
Structural Analogs
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N-Cbz-N-methylglycine (CAS: 39608-31-6): Simplified derivative used in peptide backbone modifications .
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2-Cyclohexyl-2-(methylamino)acetic acid (PubChem CID: 224395): Devoid of Cbz protection, explored for conformational studies .
Pharmacologically Active Derivatives
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Adenophostin A analogs: Cyclohexyl-carbamic acid derivatives show Ca²⁺-releasing activity in intracellular signaling .
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Xylopyranoside-based agonists: Demonstrate enhanced binding to inositol trisphosphate receptors .
Industrial and Research Significance
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